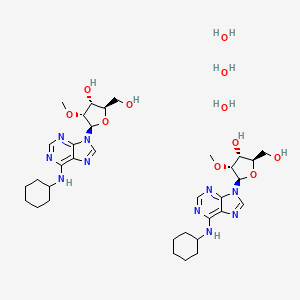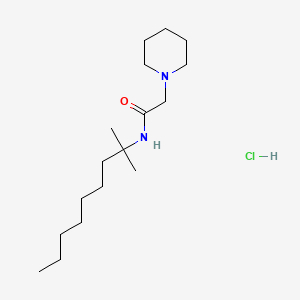
Acetamide, 2-((5'-acetyl-3'-cyano-1',4'-dihydro-6'-methyl(3,4'-bipyridin)-2'-yl)thio)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique bipyridine structure, which is often associated with various biological and chemical activities. The presence of multiple functional groups such as acetyl, cyano, and thio groups makes it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations including:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of functional groups: The acetyl, cyano, and thio groups are introduced through specific reactions such as acetylation, cyanation, and thiolation.
Formation of the acetamide: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Hydrochloride formation: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The thio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different functional groups.
Bipyridine derivatives: Compounds with the bipyridine core but different substituents.
Uniqueness
“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. The presence of the bipyridine core and the specific arrangement of functional groups contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
117491-13-1 |
|---|---|
Molekularformel |
C16H17ClN4O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O2S.ClH/c1-9-14(10(2)21)15(11-4-3-5-19-7-11)12(6-17)16(20-9)23-8-13(18)22;/h3-5,7,15,20H,8H2,1-2H3,(H2,18,22);1H |
InChI-Schlüssel |
YVAVMFKZVQWEGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CN=CC=C2)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















